2-Fluoro-3-(naphthalen-2-yl)propanoic acid
Overview
Description
2-Fluoro-3-(naphthalen-2-yl)propanoic acid is a useful research compound. Its molecular formula is C13H11FO2 and its molecular weight is 218.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Fluorophore Development for Protein Studies
One significant application is the development of fluorescent amino acids for protein studies. A strategy for the biosynthetic incorporation of low-molecular-weight fluorophores into proteins at defined sites enables the study of protein structure, dynamics, and interactions both in vitro and in vivo. For instance, the fluorescent amino acid 2-amino-3-(5-(dimethylamino)naphthalene-1-sulfonamide)propanoic acid (dansylalanine) was genetically encoded in yeast for studying protein unfolding, demonstrating the versatility of naphthalene derivatives as fluorescent probes in biochemical research (Summerer et al., 2006).
Molecular Imaging Applications
Another application is in molecular imaging, where naphthalene derivatives are used as probes. For example, the synthesis of ApoSense compound [18F]2-(5-(dimethylamino)naphthalene-1-sulfonamido)-2-(fluoromethyl)butanoic acid ([18F]NST732) through nucleophilic ring opening of an aziridine precursor demonstrated its capability for selective targeting, binding, and accumulation within cells undergoing apoptotic death, which is crucial for monitoring anti-apoptotic drug treatments (Basuli et al., 2012).
Chemosensor Design for Ion Detection
The design of chemosensors for ion detection, particularly fluoride ions, is another noteworthy application. A series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized for colorimetric sensing of fluoride ions, demonstrating the potential of naphthalene derivatives in developing sensors for environmental and biological applications. One compound exhibited a significant color transition in response to fluoride ion, showcasing the utility of naphthalene derivatives in naked-eye detection of ions in solutions (Younes et al., 2020).
Mechanism of Action
Target of Action
The primary target of 2-Fluoro-3-(naphthalen-2-yl)propanoic acid is the enzyme TRYPTOPHAN AMINOTRANSFERASE of ARABIDOPSIS 1 (TAA1) . TAA1 is a key enzyme involved in the biosynthesis of indole-3-acetic acid (IAA), a plant hormone .
Mode of Action
this compound inhibits the activity of TAA1 . This inhibition disrupts the normal function of TAA1, which is to convert tryptophan into indole-3-pyruvic acid, a precursor of IAA .
Biochemical Pathways
The inhibition of TAA1 by this compound affects the tryptophan-dependent pathway for IAA biosynthesis . This disruption can lead to a decrease in the levels of IAA, which in turn can affect various downstream processes that are regulated by this hormone .
Result of Action
The inhibition of TAA1 by this compound leads to a decrease in the production of IAA . This can result in various molecular and cellular effects, given the role of IAA as a key regulator of plant growth and development .
Future Directions
Properties
IUPAC Name |
2-fluoro-3-naphthalen-2-ylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c14-12(13(15)16)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7,12H,8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNGUETUHFXREK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.